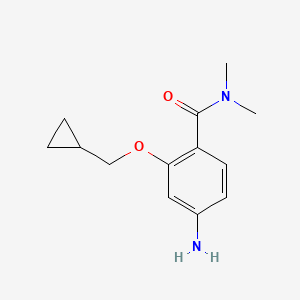

N-(2-aminobutanoyl)glycine

Overview

Description

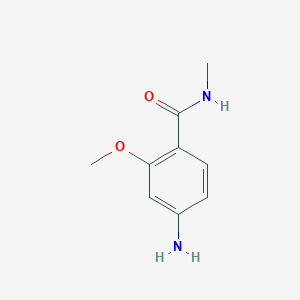

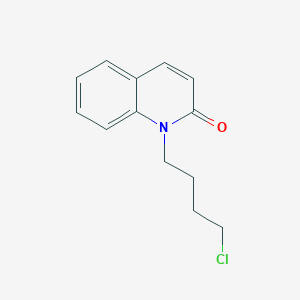

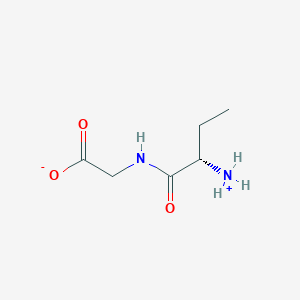

N-[(2S)-2-ammoniobutanoyl]glycinate is a zwitterion resulting from the transfer of a proton from the carboxy group to the amino group of N-[(2S)-2-aminobutanoyl]glycine. The major species at pH 7.3. It is a tautomer of a N-[(2S)-2-aminobutanoyl]glycine.

Scientific Research Applications

Quantitation in Biological Fluids : Glycine, including derivatives like N-(2-aminobutanoyl)glycine, can be quantified in biological fluids using mass fragmentography. This technique is essential for studying congenital errors of metabolism and other medical conditions (Petty et al., 1976).

Metabolic Disorders and Obesity : Glycine is crucial in various metabolic pathways, such as glutathione synthesis and one-carbon metabolism. Its levels are observed to be lower in metabolic disorders associated with obesity and type 2 diabetes, suggesting the potential benefits of glycine supplementation (Alves et al., 2019).

Anticonvulsant Properties : N-(benzyloxycarbonyl)glycine and its derivatives have shown potent anticonvulsant activities, offering new possibilities for treating seizures (Geurts et al., 1998).

Agricultural Applications : Studies on plant uptake of glycine in agriculturally important species indicate its role in nitrogen metabolism, affecting plant growth and health (Näsholm et al., 2000).

Detoxification Enzyme Research : Glycine N-acyltransferase, involved in detoxification, utilizes glycine as a substrate, highlighting its importance in studying metabolic detoxification enzymes (Dempsey et al., 2014).

Neurotransmitter Studies : Research on glycine as an inhibitory neurotransmitter provides insights into its role in regulating locomotor behavior and other neurological functions (Legendre, 2001).

Nitrogen Metabolism in Humans : Studies using labeled glycine trace its metabolism and its transfer to other amino acids and urea, contributing to our understanding of human protein and nitrogen metabolism (Matthews et al., 1981).

Biotechnological Applications : Glycine derivatives are used in developing novel biosensors, like the optical sensor GlyFS for monitoring hippocampal glycine levels in brain tissue (Zhang et al., 2018).

Glycine Receptors in Brain Research : Molecular studies on glycine receptors reveal their diversity and widespread expression in the mammalian CNS, implicating their role in higher brain functions (Betz, 1991).

Pharmacological Research : Glycine has shown potential in enhancing the efficacy of certain antipsychotics like olanzapine and risperidone, indicating its utility in treating schizophrenia (Heresco-Levy et al., 2004).

properties

IUPAC Name |

2-[[(2S)-2-azaniumylbutanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-4(7)6(11)8-3-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHUWZOIWWJJJM-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NCC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminobutanoyl)glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.